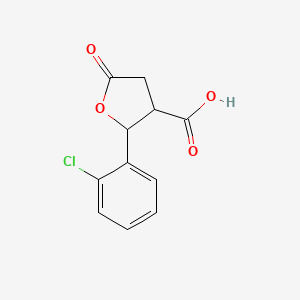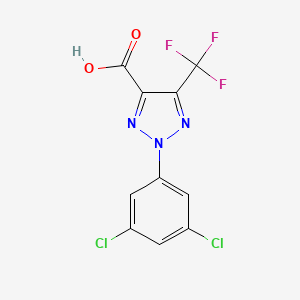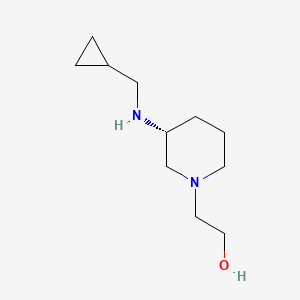
(R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol is a chiral compound with a complex structure that includes a piperidine ring, an ethanol group, and a cyclopropylmethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a piperidine derivative with cyclopropylmethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring and the cyclopropylmethylamine moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
(S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol: The enantiomer of the compound, which may have different biological activities.
N-(Cyclopropylmethyl)piperidine: A related compound with a similar structure but lacking the ethanol group.
2-(Piperidin-1-yl)ethanol: A simpler analog without the cyclopropylmethylamine moiety.
Uniqueness
®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol is unique due to its chiral nature and the presence of multiple functional groups that allow for diverse chemical reactions and interactions. Its specific structure enables it to interact with a wide range of molecular targets, making it a valuable compound in various fields of research.
特性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC名 |
2-[(3R)-3-(cyclopropylmethylamino)piperidin-1-yl]ethanol |
InChI |
InChI=1S/C11H22N2O/c14-7-6-13-5-1-2-11(9-13)12-8-10-3-4-10/h10-12,14H,1-9H2/t11-/m1/s1 |
InChIキー |
OLHCOWIAUDXLKN-LLVKDONJSA-N |
異性体SMILES |
C1C[C@H](CN(C1)CCO)NCC2CC2 |
正規SMILES |
C1CC(CN(C1)CCO)NCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


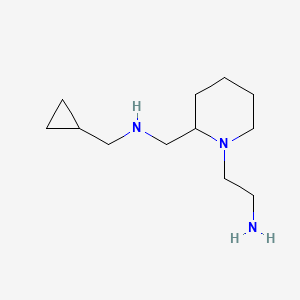

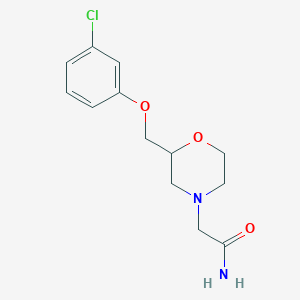
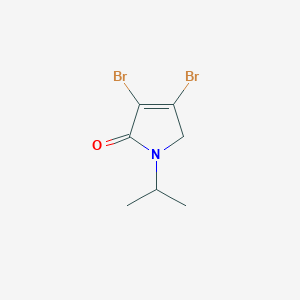
![Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11795123.png)
![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11795129.png)





![2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795169.png)
